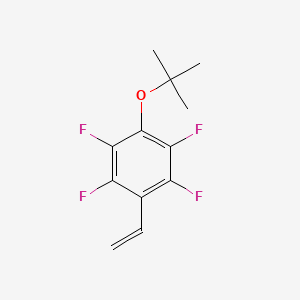

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

Description

Contextualization of Highly Fluorinated Styrene (B11656) Monomers in Polymer Science

Fluorinated polymers are a distinguished class of materials known for their exceptional thermal stability, chemical inertness, and unique surface properties. The high dissociation energy of the carbon-fluorine bond (approximately 485 kJ mol⁻¹) contributes to the robustness of these polymers against heat, acids, alkalis, and various organic solvents. This inherent stability makes them indispensable in demanding applications.

In the realm of polymer science, highly fluorinated styrene monomers are of significant interest. The introduction of fluorine atoms onto the styrene backbone can dramatically alter the resulting polymer's characteristics. For instance, the presence of fluorine can enhance thermal properties, such as the glass transition temperature, and improve resistance to wear and aging. Furthermore, the low surface energy associated with fluorine imparts hydrophobicity and oleophobicity, leading to materials with poor wettability, a desirable trait for creating self-cleaning surfaces and protective coatings. nih.gov

Unique Structural Attributes and Chemical Reactivity of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

This compound is a specialized monomer featuring a vinyl group attached to a tetrafluorinated benzene (B151609) ring, with a tert-butoxy (B1229062) group at the para-position. This combination of structural elements imparts a distinct chemical personality to the molecule.

Structural Attributes:

Tetrafluorinated Aromatic Ring: The four fluorine atoms are powerful electron-withdrawing groups, which influence the reactivity of both the vinyl group and the aromatic ring. This high degree of fluorination is central to the enhanced thermal and chemical stability of its corresponding polymer.

Vinyl Group: This functional group enables the monomer to undergo polymerization, forming long polymer chains. Its reactivity is modulated by the electronic effects of the fluorinated ring.

para-tert-Butoxy Group: The bulky tert-butoxy group serves as a protecting group for a hydroxyl functionality. This is a key feature, as it allows for the synthesis of a stable, protected polymer that can be subsequently modified through a deprotection reaction.

Chemical Reactivity: The monomer's reactivity is dominated by two primary pathways: polymerization and deprotection.

Polymerization: this compound can be polymerized to form poly(this compound). While specific studies on this exact monomer are not broadly detailed in public literature, the polymerization of structurally similar monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) is well-documented. rsc.orgresearchgate.net Techniques such as Atom Transfer Radical Polymerization (ATRP) are employed to synthesize well-defined polymers from these types of fluorinated styrenes. rsc.org

Deprotection: The tert-butoxy group can be cleaved under acidic conditions to reveal a phenolic hydroxyl group. This chemical transformation converts the protected polymer into poly(4-hydroxy-2,3,5,6-tetrafluorostyrene). A similar acid-catalyzed hydrolysis is a well-established reaction for the non-fluorinated analog, 4-tert-butoxystyrene, which is used to produce poly(4-hydroxystyrene). This deprotection step is crucial as it introduces a reactive hydroxyl group onto the polymer backbone, enabling further functionalization. Another related deprotection mechanism is thermal decomposition, which has been observed in similar t-butoxy-fluorinated aromatic compounds, yielding a phenol (B47542) and isobutylene. nih.gov

Below is a table summarizing the key properties of the monomer.

| Property | Value |

| Chemical Formula | C₁₂H₁₁F₄O |

| IUPAC Name | 1-(tert-butoxy)-2,3,5,6-tetrafluoro-4-vinylbenzene |

| Molar Mass | 266.21 g/mol |

| Appearance | Inquire with suppliers |

| Key Functional Groups | Vinyl, Tetrafluorophenyl, tert-Butoxy Ether |

Data sourced from chemical supplier information and computational chemistry models.

Overview of Research Trajectories for this compound and its Derivatives

The primary research value of this compound lies in its role as a precursor to functionalized fluoropolymers. The research trajectories are largely centered on the unique properties and potential applications of its deprotected derivative, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene).

Key Research Directions:

Advanced Photoresist Materials: Poly(4-hydroxystyrene) is a cornerstone polymer in the microelectronics industry for photoresist applications. The fluorinated analog, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), is a candidate for next-generation photoresists. The high fluorine content could enhance plasma etch resistance, a critical parameter in semiconductor manufacturing.

Proton Exchange Membranes for Fuel Cells: The hydroxyl group on the poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) backbone provides a reactive site for introducing acidic functionalities, such as sulfonic acid groups. Research on related sulfonated poly(pentafluorostyrene) has shown that these materials can exhibit high proton conductivity, making them promising candidates for proton exchange membranes (PEMs) in fuel cells. rsc.orgresearchgate.net The electron-withdrawing nature of the fluorinated ring can increase the acidity of the sulfonic acid group, potentially leading to improved membrane performance. researchgate.net

High-Performance Dielectrics and Coatings: The combination of a fluorinated backbone and polar hydroxyl groups suggests potential applications in specialized coatings and dielectric materials. The fluorinated segments provide chemical resistance and low moisture uptake, while the hydroxyl groups can promote adhesion or allow for further cross-linking reactions to enhance the material's mechanical properties.

The table below outlines the relationship between the monomer, its polymers, and their potential applications.

| Compound | Key Feature | Potential Application |

| This compound | Protected functional monomer | Synthesis of precursor polymers |

| Poly(this compound) | Soluble, stable precursor polymer | Intermediate for functional polymer synthesis |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Reactive hydroxyl groups on a fluorinated backbone | Photoresists, precursor for fuel cell membranes |

| Functionalized Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Tailored properties (e.g., acidic, cross-linked) | Proton exchange membranes, specialty coatings |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPOBGCHDVVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382015 | |

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343305-41-9 | |

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butoxy 2,3,5,6 Tetrafluorostyrene Monomer

Precursor Compounds and Starting Materials

The synthesis of 4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene typically commences with commercially available, highly fluorinated aromatic compounds. A common and logical starting material is pentafluorostyrene . This precursor already contains the desired vinyl group and a fully fluorinated aromatic ring, which allows for a more direct synthetic route.

Another potential starting point is hexafluorobenzene (B1203771) . While this requires the subsequent introduction of the vinyl group, its symmetric nature and reactivity towards nucleophiles make it a viable precursor for forming the core tetrafluorophenyl structure.

For the introduction of the tert-butoxy (B1229062) group, potassium tert-butoxide or sodium tert-butoxide are the reagents of choice. These strong nucleophiles are capable of displacing a fluorine atom from the highly electron-deficient aromatic ring.

The selection of appropriate solvents is crucial for the success of these reactions. Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) , dimethylformamide (DMF) , or dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the dissolution of reactants and promote the desired nucleophilic substitution.

| Compound Name | Role in Synthesis |

| Pentafluorostyrene | Primary precursor containing the vinyl group and fluorinated ring |

| Hexafluorobenzene | Alternative precursor for the tetrafluorophenyl core |

| Potassium tert-butoxide | Nucleophilic reagent for introducing the tert-butoxy group |

| Sodium tert-butoxide | Alternative nucleophilic reagent for introducing the tert-butoxy group |

| Tetrahydrofuran (THF) | Reaction solvent |

| Dimethylformamide (DMF) | Reaction solvent |

| Dimethyl sulfoxide (DMSO) | Reaction solvent |

Reaction Pathways for Aromatic Fluorination and tert-Butoxy Introduction

The primary reaction pathway for the introduction of the tert-butoxy group onto the perfluorinated aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction. The high degree of fluorination makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

When starting with pentafluorostyrene, the reaction with potassium tert-butoxide proceeds with high regioselectivity. The fluorine atom at the para-position (C-4) to the vinyl group is preferentially substituted. This is due to the combined electron-withdrawing effects of the vinyl group and the other fluorine atoms, which make the C-4 position the most electrophilic.

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the tert-butoxide and the formation of undesired byproducts. The choice of solvent can influence the reaction rate, with more polar solvents generally leading to faster reactions.

Reaction Scheme:

Pentafluorostyrene + Potassium tert-butoxide → this compound + Potassium fluoride (B91410)

In an alternative pathway starting from hexafluorobenzene, the tert-butoxy group is introduced first, followed by the formation of the styrenyl moiety. The reaction of hexafluorobenzene with potassium tert-butoxide yields 1-(tert-butoxy)-2,3,4,5,6-pentafluorobenzene.

Olefination Strategies for Styrenyl Moiety Formation

When the synthetic route begins with a precursor that does not already contain the vinyl group, such as 1-(tert-butoxy)-2,3,4,5,6-pentafluorobenzene, an olefination step is required. A common and effective method for this transformation is the Wittig reaction .

This strategy involves the initial conversion of the fluorinated aromatic precursor to a phosphonium (B103445) salt. For instance, the precursor can be brominated or lithiated at the desired position, followed by reaction with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as n-butyllithium, to generate the ylide. The ylide is subsequently reacted with formaldehyde (B43269) to produce the terminal alkene, which is the styrenyl group.

Another potential olefination strategy is the Horner-Wadsworth-Emmons reaction , which involves the use of a phosphonate (B1237965) carbanion and generally offers advantages in terms of the ease of removal of the phosphate (B84403) byproduct.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Temperature: The nucleophilic substitution reaction is often carried out at low to ambient temperatures to control the exothermicity and minimize side reactions. Olefination reactions may require different temperature profiles depending on the specific reagents used.

Reaction Time: The reaction progress is monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting material.

Stoichiometry of Reactants: The molar ratio of the nucleophile (e.g., potassium tert-butoxide) to the fluorinated substrate is carefully controlled. A slight excess of the nucleophile may be used to ensure complete reaction, but a large excess can lead to undesired multiple substitutions or other side reactions.

Solvent Purity: The use of anhydrous solvents is paramount to prevent side reactions, particularly the hydrolysis of the tert-butoxide reagent.

Under optimized conditions, the synthesis of this compound from pentafluorostyrene can achieve yields in the range of 70-90%.

| Parameter | Typical Condition | Rationale |

| Temperature | 0 °C to 25 °C | To control exothermicity and minimize byproducts |

| Reaction Time | 2-24 hours | To ensure complete conversion of starting materials |

| Reactant Ratio | 1:1 to 1:1.2 (Substrate:Nucleophile) | To maximize yield while avoiding side reactions |

| Solvent | Anhydrous THF or DMF | To prevent hydrolysis of the tert-butoxide |

Analytical Purity Assessment and Isolation Techniques

Following the synthesis, the crude product is isolated and purified to remove unreacted starting materials, byproducts, and residual solvent. The primary isolation technique involves quenching the reaction mixture, followed by extraction and washing.

Purification is typically achieved through column chromatography over silica (B1680970) gel, using a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate. The progress of the purification is monitored by TLC.

The purity of the final product is assessed using a combination of analytical techniques:

Gas Chromatography (GC): GC is a powerful tool for determining the purity of volatile compounds like styrene (B11656) monomers. njppp.comkelid1.ir It can effectively separate the desired product from any remaining starting materials or byproducts, allowing for quantitative purity assessment. njppp.comkelid1.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectroscopy are used to confirm the chemical structure of this compound. The characteristic chemical shifts and coupling constants provide unambiguous evidence of the correct molecular structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the C-F bonds, the C=C bond of the vinyl group, and the C-O bond of the tert-butoxy group.

A combination of these techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized this compound.

| Analytical Technique | Purpose |

| Column Chromatography | Purification of the crude product |

| Gas Chromatography (GC) | Purity assessment and quantification of impurities |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |

| Mass Spectrometry (MS) | Molecular weight determination and elemental composition |

| Fourier-Transform Infrared (FTIR) | Functional group identification |

Polymerization Pathways and Kinetic Studies of 4 Tert Butoxy 2,3,5,6 Tetrafluorostyrene

Free Radical Polymerization (FRP)

Conventional free radical polymerization (FRP) is a fundamental method for synthesizing polymers from vinyl monomers like 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene. The process involves the standard steps of initiation, propagation, and termination, with the kinetics and resulting polymer properties being highly dependent on the chosen initiator and reaction parameters.

Initiator Systems and Their Influence on Polymerization Kinetics

The choice of initiator is critical in FRP as it directly influences the rate of polymerization and the initiation efficiency. Thermal initiators, which decompose at a predictable rate at a given temperature to generate radicals, are commonly employed for styrenic monomers. For a monomer like this compound, initiators effective for styrene (B11656) and pentafluorostyrene would be suitable.

Table 1: Common Thermal Initiators Suitable for Styrenic Monomer Polymerization

| Initiator | Abbreviation | Typical Decomposition Temperature (10-hr half-life) | Solvent for Half-life Data |

|---|---|---|---|

| 2,2'-Azobisisobutyronitrile | AIBN | 65 °C | Toluene |

| Benzoyl Peroxide | BPO | 70 °C | Benzene (B151609) |

| 1,1'-Azobis(cyclohexanecarbonitrile) | VAZO-88 | 88 °C | Toluene |

This table presents generally applicable data for styrenic monomers based on established literature.

Reaction Parameters and Their Effect on Monomer Conversion

Several reaction parameters critically affect the polymerization process and the final monomer conversion.

Temperature: Higher temperatures increase the decomposition rate of the thermal initiator, leading to a higher concentration of radicals and thus a faster polymerization rate. frontiersin.org It also increases the rate constant of propagation. However, excessively high temperatures can lead to side reactions and a decrease in the molecular weight of the resulting polymer.

Monomer Concentration: The rate of polymerization is typically first order with respect to the monomer concentration. frontiersin.org Therefore, conducting the polymerization in bulk (without solvent) or at high monomer concentrations will result in a higher rate of conversion.

Solvent: The choice of solvent can influence polymerization kinetics. The "cage effect," where solvent molecules can trap newly formed radicals and lead to their recombination, can reduce initiator efficiency. The type of solvent can also affect chain transfer reactions, which can limit the molecular weight of the polymer. acs.org Studies on the polymerization of various trifluoromethyl-substituted styrenes have shown that the order of polymerization rates can be influenced by the solvent used, such as benzene or dioxane. researchgate.net

Homopolymerization Mechanisms and Chain Propagation Studies

The homopolymerization of this compound via FRP follows a well-established chain-growth mechanism:

Initiation: A thermal initiator decomposes to form primary radicals (I•). This radical then adds to a monomer molecule (M) to create an active chain-initiating species (M1•).

Propagation: The active monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain (Pn•). The rate of this step is governed by the propagation rate constant (kp). The electronic nature of the substituents on the styrene ring influences this rate. The electron-withdrawing fluorine atoms on the aromatic ring and the electron-donating para-tert-butoxy group both affect the reactivity of the vinyl group.

Termination: The growth of a polymer chain is halted through termination reactions, which typically involve two growing radical chains. For styrenic monomers, termination occurs predominantly through combination , where two macroradicals join to form a single, longer polymer chain. A less common pathway is disproportionation , where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. The rate of termination is described by the termination rate constant (kt). researchgate.net

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

To synthesize polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures, controlled/living radical polymerization (CRP/LRP) methods are employed. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing chains to grow more uniformly. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP/LRP method that can be applied to a wide range of monomers, including styrenes. It achieves control through the addition of a thiocarbonylthio compound, known as a RAFT chain transfer agent (CTA), to a conventional free radical polymerization system. uobasrah.edu.iq

The success of a RAFT polymerization is critically dependent on the proper selection of the CTA for the specific monomer being polymerized. acs.org A generic RAFT agent has the structure Z-C(=S)S-R. The effectiveness of the agent is governed by the properties of the activating Z-group and the leaving R-group. uobasrah.edu.iq

The Z-group: This group modifies the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct. For styrenic monomers, Z groups that provide good stability, such as aryl (e.g., phenyl in dithiobenzoates) or alkyl groups, are effective. researchgate.netresearchgate.net

The R-group: This group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. acs.org The choice of R-group is crucial for ensuring that the rate of fragmentation of the intermediate radical is high, which is a prerequisite for achieving good control. For styrenes, tertiary alkyl groups like cyanoisopropyl are excellent leaving groups.

For a substituted styrene like this compound, CTAs that are known to control the polymerization of styrene and other functional styrenes are expected to be highly effective. These primarily include dithiobenzoates and trithiocarbonates. uobasrah.edu.iq

Table 2: General Guidelines for RAFT Agent (CTA) Selection for Styrenic Monomers

| CTA Class | General Structure (Z-group) | Suitability for Styrenes | Key Characteristics |

|---|---|---|---|

| Dithiobenzoates | Aryl | High | Very high transfer constants; may cause rate retardation at high concentrations. |

| Trithiocarbonates | Alkyl or S-Alkyl | High | High transfer constants; generally cause less retardation than dithiobenzoates and are more hydrolytically stable. |

| Dithiocarbamates | N,N-dialkyl | Moderate | Activity depends on the N-substituents; generally more effective for electron-rich monomers like vinyl acetate. |

This table is a summary of established principles for RAFT agent selection. uobasrah.edu.iqresearchgate.net

Based on these principles, suitable CTAs for the controlled polymerization of this compound would include agents like 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, which have demonstrated robust performance in the polymerization of various styrenic and functional monomers. researchgate.nettcichemicals.com

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst, typically copper-based, to reversibly activate and deactivate propagating polymer chains.

The success of ATRP is highly dependent on the choice of the initiator and the ligand complexing the metal catalyst. For styrenic monomers, initiators such as 1-phenylethyl bromide or ethyl α-bromoisobutyrate are commonly used. The ligand plays a crucial role in solubilizing the copper catalyst and tuning its reactivity. Polydentate nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) are frequently employed.

Studies on the ATRP of 2,3,5,6-tetrafluoro-4-methoxystyrene, a close analog of the target monomer, have shown that controlled polymerization can be achieved using a CuBr/2,2'-bipyridyl catalyst system. researchgate.net This suggests that a similar initiator and ligand system would be effective for the ATRP of this compound.

Table 3: ATRP of 2,3,5,6-Tetrafluoro-4-methoxystyrene (TFMS) researchgate.net

| Initiator | Catalyst | Ligand | Temperature (°C) | M_n (up to) | PDI |

|---|

In ATRP, the control mechanism relies on a rapid equilibrium between active propagating radicals and dormant halide-capped polymer chains, mediated by the copper catalyst. The presence of electron-withdrawing fluorine atoms on the styrene ring can influence the stability of the propagating radical and the kinetics of the activation/deactivation process. Generally, electron-withdrawing groups can increase the polymerization rate of substituted styrenes in ATRP. cmu.edu The high electronegativity of fluorine atoms in this compound is expected to influence the electronic properties of the vinyl group, potentially leading to a faster polymerization rate compared to non-fluorinated styrene. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.org This method is particularly effective for the polymerization of styrenic monomers. The most common nitroxide used is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). However, for a broader range of monomers and lower reaction temperatures, second-generation nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are employed.

While specific studies on the NMP of this compound are not available, research on the NMP of other fluorinated styrenes, such as α-trifluoromethylstyrenes, has been conducted. nih.gov These studies indicate that NMP can be a viable method for the controlled polymerization of fluorinated styrenic monomers, often requiring higher temperatures (110-150°C) when using traditional nitroxides like TEMPO. fluorine1.ru The bulky tert-butoxy (B1229062) group and the fluorine substituents on the aromatic ring of the target monomer may necessitate the use of more advanced nitroxides or higher reaction temperatures to achieve good control.

Anionic Polymerization Approaches

Anionic polymerization is a living polymerization technique that can produce polymers with very well-defined structures, narrow molecular weight distributions, and controlled end-groups. This method is sensitive to impurities and functional groups. The polymerization of styrenic monomers is well-established.

The anionic polymerization of fluorinated styrenes, such as pentafluorostyrene, has been reported. capes.gov.br These studies indicate that fluorinated styrenes can undergo anionic polymerization, although side reactions can sometimes be a challenge. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the vinyl group and the stability of the propagating carbanion. For this compound, the tert-butoxy group is generally stable under anionic polymerization conditions. However, the reactivity of the propagating species would need to be carefully controlled to prevent side reactions involving the fluorinated aromatic ring. The choice of initiator (e.g., organolithium compounds) and solvent (e.g., tetrahydrofuran) would be critical for achieving a controlled anionic polymerization. mdpi.com

Living Anionic Polymerization for Well-Defined Structures

Currently, there is no specific data available in the scientific literature detailing the living anionic polymerization of this compound. Research on the anionic polymerization of structurally related, non-fluorinated monomers, such as 4-tert-butoxystyrene, has demonstrated that living polymerization is possible, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. These studies often employ alkyllithium initiators in aprotic solvents at low temperatures.

For a hypothetical living anionic polymerization of this compound, one would anticipate that the strong electron-withdrawing effect of the fluorine atoms on the phenyl ring would stabilize the propagating carbanion, a key requirement for a living process. This stabilization could potentially allow for polymerization at higher temperatures compared to non-fluorinated analogs.

A systematic study to establish the living nature of this polymerization would involve kinetic analysis, including monitoring monomer conversion over time and examining the evolution of molecular weight with conversion. A linear relationship between the number-average molecular weight (M_n) and monomer conversion, along with a low polydispersity index (PDI ≤ 1.1), would provide strong evidence for a living polymerization.

Table 1: Hypothetical Data for Living Anionic Polymerization of this compound

| Entry | Initiator | [M]/[I] Ratio | Conversion (%) | M_n (Theoretical) ( g/mol ) | M_n (Experimental) ( g/mol ) | PDI |

|---|---|---|---|---|---|---|

| 1 | n-BuLi | 50 | >99 | 12,500 | Data not available | Data not available |

| 2 | n-BuLi | 100 | >99 | 25,000 | Data not available | Data not available |

| 3 | sec-BuLi | 50 | >99 | 12,500 | Data not available | Data not available |

This table is illustrative and based on general principles of living anionic polymerization, as specific experimental data for this monomer is not available.

Compatibility of Fluorinated Systems with Anionic Conditions

A critical aspect for the successful anionic polymerization of this compound is the compatibility of both the highly fluorinated aromatic ring and the tert-butoxy protecting group with the strongly nucleophilic and basic conditions of the reaction.

The tetrafluorophenyl group is generally considered stable under anionic polymerization conditions. In fact, its electron-withdrawing character is beneficial for the polymerization of the vinyl group. However, potential side reactions, such as nucleophilic aromatic substitution of a fluorine atom by the propagating carbanion or the initiator, cannot be entirely ruled out without experimental investigation, especially at elevated temperatures or with highly reactive initiators.

The stability of the tert-butoxy group is another important consideration. This group is employed to protect a hydroxyl functionality and is known to be labile under acidic conditions. While generally stable to basic and nucleophilic attack, its stability in the presence of highly reactive carbanions, particularly the propagating styrenic anion, would need to be experimentally verified. Any cleavage of the tert-butoxy group during polymerization would lead to the formation of a phenoxide species, which could interfere with the polymerization kinetics or even terminate the growing polymer chains.

Table 2: Potential Side Reactions in Anionic Polymerization of Fluorinated Styrenes

| Potential Side Reaction | Description | Consequence |

|---|---|---|

| Nucleophilic Aromatic Substitution | Attack of the initiator or propagating carbanion on the fluorinated ring, displacing a fluoride (B91410) ion. | Branching or termination of the polymer chain. |

This table outlines potential challenges that would need to be addressed in the development of a living anionic polymerization protocol for this monomer.

Advanced Polymer Architecture Design Utilizing 4 Tert Butoxy 2,3,5,6 Tetrafluorostyrene

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing 4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene often employs controlled/living polymerization methods, which allow for precise control over molecular weight, composition, and architecture. harth-research-group.org These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living anionic or cationic polymerization, are crucial for producing materials with well-defined block segments. fluorine1.rumdpi.com

Diblock (A-B) and triblock (A-B-A or A-B-C) copolymers featuring a poly(this compound) segment can be synthesized to combine the distinct properties of different polymer blocks. For instance, copolymerization with monomers like styrene (B11656) or acrylates can yield amphiphilic or thermally stable materials. fudan.edu.cnresearchgate.net

Living polymerization techniques are paramount for creating these architectures. fudan.edu.cn For example, living cationic polymerization has been successfully used to synthesize triblock copolymers by the sequential addition of monomers. researchgate.net Similarly, RAFT polymerization is a versatile method for producing block copolymers with low polydispersity indices (PDI). rsc.orgsci-hub.st The fluorinated nature of the monomer makes it suitable for radical polymerization techniques, which can be controlled to produce complex architectures. fluorine1.ruresearchgate.net

Diblock Copolymers: A typical synthesis involves polymerizing a first monomer (e.g., styrene) and then using the resulting living polymer chain as a macroinitiator to polymerize this compound.

Triblock Copolymers: These can be prepared by sequential monomer addition or by using a difunctional initiator to grow two blocks simultaneously, followed by the addition of a second monomer to form the outer blocks. uoi.gr

The table below summarizes representative data for block copolymers synthesized using methods applicable to fluorinated styrenes.

| Copolymer Type | Block A | Block B | Polymerization Method | Mn ( g/mol ) | PDI |

| Diblock | Poly(isobutylene) | Poly(p-tert-butoxystyrene) | Cationic | 52,900 | 1.13 |

| Diblock | Polystyrene | Poly(acetoxymethylstyrene) | ATRP | 15,400 | 1.15 |

| Triblock | Poly(acetoxymethylstyrene) | Polystyrene | ATRP | 21,600 | 1.25 |

This table presents data for analogous block copolymer systems to illustrate typical molecular characteristics achieved through controlled polymerization techniques. Data adapted from related polymerization studies. researchgate.netresearchgate.net

The key to creating well-defined block copolymers is the ability to control the length of each polymer segment. Sequential monomer addition in a living polymerization system is the most common strategy. uoi.gr

In this process:

The first monomer is polymerized using an initiator. In a living polymerization, the polymer chains retain their active ends after all the monomer is consumed.

A second monomer is then introduced to the reactor. This monomer adds to the active ends of the pre-existing polymer chains, forming the second block.

This process can be repeated with a third monomer to create a triblock or multiblock copolymer. nih.gov

The length of each block is precisely controlled by the molar ratio of the monomer to the initiator. Techniques like living anionic, cationic, and controlled radical polymerizations (ATRP, RAFT, NMP) are particularly effective. fluorine1.ruresearchgate.net For fluorinated styrenes, RAFT polymerization has proven to be a highly promising approach for preparing well-defined block copolymers due to its tolerance of various functional groups and reaction conditions. fluorine1.rursc.org The choice of initiator and solvent is critical to maintain the "living" nature of the polymerization at each stage. rsc.org

Block copolymers are known for their ability to self-assemble into ordered nanostructures due to the immiscibility of the constituent blocks. nasa.gov The significant difference in chemical nature between a fluorinated block, such as poly(this compound), and a non-fluorinated hydrocarbon block (e.g., polystyrene) leads to a large Flory-Huggins interaction parameter (χ). This strong thermodynamic driving force results in distinct microphase separation. nih.gov

Spheres

Cylinders

Gyroids

Lamellae

These ordered domains, typically on the scale of tens of nanometers, impart unique properties to the material. The fluorinated domains can create surfaces with low surface energy, while the other block determines the bulk properties of the material. This phase behavior is crucial for applications in areas like nanolithography, coatings, and separation membranes. nih.gov

Synthesis of Hyperbranched and Star Polymers

Beyond linear block copolymers, this compound can be incorporated into more complex, nonlinear architectures like hyperbranched and star polymers. These structures possess unique properties such as high solubility, low solution viscosity, and a high density of functional groups. mdpi.com

The synthesis of star and hyperbranched polymers requires specialized monomers or initiation/crosslinking strategies.

Star Polymers: These polymers consist of multiple linear polymer arms radiating from a central core. They can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple arms, or an "arm-first" approach, where living polymer chains are reacted with a multifunctional linking agent. nsf.govresearchgate.net

Hyperbranched Polymers: These are highly branched, tree-like macromolecules synthesized in a one-pot reaction. A common method involves the self-condensing vinyl polymerization of an "inimer" (a molecule that contains both initiating and monomer functionalities) or the copolymerization of a standard monomer with a divinyl cross-linker under controlled conditions, such as RAFT polymerization. mdpi.com

Controlled radical polymerization techniques are particularly useful for synthesizing hyperbranched polymers from vinyl monomers. By carefully controlling the ratio of monomer to cross-linker and the reaction conditions, it is possible to produce soluble, highly branched polymers while avoiding premature gelation. mdpi.com

A significant challenge in the synthesis of hyperbranched polymers, especially when using a divinyl cross-linker, is managing the competition between intramolecular cyclization and intermolecular crosslinking. mdpi.com

Intramolecular Cyclization: This occurs when a growing radical on a polymer chain reacts with a pendant vinyl group on the same chain, forming a loop. This process does not contribute to the growth of the polymer's molecular weight.

Intermolecular Crosslinking: This involves the reaction of a growing radical on one polymer chain with a pendant vinyl group on another chain. This reaction leads to an increase in molecular weight and branching, but excessive crosslinking can lead to the formation of an insoluble gel.

Controlling this balance is key to achieving a high degree of branching while maintaining solubility. Reaction parameters that can be adjusted include:

Monomer Concentration: Polymerization at lower concentrations (high dilution) favors intramolecular reactions over intermolecular ones, which can suppress gelation.

RAFT Agent Concentration: In a controlled radical process, the concentration of the chain transfer agent can influence the number of growing chains and their lifetime, thereby affecting the probability of intermolecular reactions.

Reaction Time/Conversion: Terminating the reaction at an optimal monomer conversion, before the critical gel point is reached, is crucial for obtaining soluble hyperbranched polymers. mdpi.com

By carefully tuning these conditions, it is possible to synthesize well-defined, soluble hyperbranched polymers based on fluorinated styrenes for specialized applications.

Single-Chain Nanoparticles (SCNPs) and Intramolecular Crosslinking Mechanisms

Single-chain nanoparticles (SCNPs) represent a fascinating class of soft nano-objects, which are formed by the intramolecular crosslinking of a single polymer chain. The precursor polymer, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), is an ideal candidate for SCNP synthesis due to the presence of multiple reactive hydroxyl groups along its backbone.

The general strategy for forming SCNPs from this polymer involves two main steps. First, the poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) is dissolved in a good solvent at high dilution to ensure that intramolecular reactions are favored over intermolecular crosslinking, which would lead to gelation. Second, a suitable crosslinking agent is introduced to react with the pendant hydroxyl groups, effectively "folding" the polymer chain into a compact nanostructure.

The intramolecular crosslinking can be achieved through various chemical reactions targeting the hydroxyl groups. A common approach is esterification, where a diacyl chloride or a dicarboxylic acid activated with a coupling agent is used to form ester linkages between different segments of the polymer chain. Another versatile method is etherification, using dihaloalkanes or other dielectrophiles under basic conditions to create ether crosslinks.

The efficiency of SCNP formation and the final nanoparticle size and conformation are influenced by several factors, including the degree of polymerization of the precursor polymer, the concentration of the polymer solution, the stoichiometry of the crosslinker, and the reaction time.

| Precursor Polymer | Crosslinking Chemistry | Resulting Architecture | Key Parameters |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Esterification (e.g., with terephthaloyl chloride) | Single-Chain Nanoparticle (SCNP) | Polymer concentration, crosslinker-to-hydroxyl ratio |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Etherification (e.g., with 1,4-dibromobutane) | Single-Chain Nanoparticle (SCNP) | Reaction temperature, base concentration |

Graft Copolymers and Polymer Brushes

The poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) backbone is also an excellent substrate for the synthesis of graft copolymers and polymer brushes through the "grafting from" approach. This method involves initiating the polymerization of a second monomer directly from initiating sites that have been attached to the backbone polymer.

To create graft copolymers, the hydroxyl groups of poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) are first functionalized with an initiator for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP). This is typically achieved by reacting the hydroxyl groups with a molecule like 2-bromoisobutyryl bromide to form ester-linked ATRP initiators along the polymer chain.

Once the macroinitiator is synthesized, a desired monomer is added along with the appropriate catalyst and ligand system to initiate the polymerization of the side chains. This approach allows for precise control over the length, composition, and density of the grafted chains, leading to well-defined graft copolymers.

Polymer brushes are a specific type of graft copolymer where the grafting density is high enough to force the side chains to stretch away from the backbone in a brush-like conformation. The synthesis of polymer brushes from poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) follows the same "grafting from" methodology, but with a high degree of initiator functionalization on the backbone.

| Backbone Polymer | Grafting Method | Initiator | Monomer for Grafting | Resulting Architecture |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | ATRP | 2-bromoisobutyryl bromide | Styrene, methyl methacrylate (B99206), etc. | Graft Copolymer |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | ATRP | High-density 2-bromoisobutyryl bromide | N-isopropylacrylamide, etc. | Polymer Brush |

Network and Gel Formation from Multi-Vinyl Derivatives

Polymer networks and gels are three-dimensional structures formed by the crosslinking of polymer chains. Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) can be readily converted into a network-forming system by reacting its hydroxyl groups with molecules that introduce polymerizable functionalities, such as vinyl groups.

A common method to achieve this is to react the hydroxyl groups with a compound like acryloyl chloride or methacryloyl chloride. This reaction results in the formation of a polymer with pendant acrylate (B77674) or methacrylate groups, which are capable of undergoing free-radical polymerization.

The subsequent network formation is typically initiated by adding a radical initiator and, in some cases, by exposure to heat or UV light. The vinyl groups on different polymer chains react with each other, leading to the formation of a crosslinked network or a solvent-swollen gel. The properties of the resulting network, such as its crosslink density, swelling behavior, and mechanical strength, can be tuned by controlling the degree of vinyl functionalization on the precursor polymer and the polymerization conditions.

| Precursor Polymer | Functionalization Agent | Crosslinking Method | Resulting Material | Key Properties |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Acryloyl chloride | Free-radical polymerization | Polymer Network | High thermal stability, chemical resistance |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | Methacryloyl chloride | UV-initiated polymerization | Hydrogel (in appropriate solvent) | Swelling capacity, stimuli-responsiveness |

Characterization of Polymer Structures and Compositions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a polymer. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the polymer's composition, the arrangement of atoms within the polymer backbone and side chains, and the distribution of specific atoms like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the composition of copolymers. sci-hub.se By integrating the signals corresponding to the protons of different monomer units, the relative molar ratio of each monomer in the copolymer can be calculated. researchgate.net

In the context of polymers containing 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the tert-butoxy (B1229062) group and the vinyl backbone. The protons of the tert-butyl group are shielded and would appear at a distinct chemical shift, typically around 1.3 ppm. chemicalbook.com The protons on the polymer backbone would appear in a more complex region, generally between 1.5 and 3.0 ppm.

For a copolymer, the composition can be determined by comparing the integral of a well-resolved peak from one monomer with a peak from the comonomer. For instance, in a copolymer of 4-((tert-butoxycarbonyl)oxy)styrene and sulfur dioxide, the ratio of the two monomers was successfully determined from the ¹H NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer and Related Polymer Moieties

| Proton Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl group (-C(CH₃)₃) in polymer | ~1.3 |

| Polymer backbone (-CH₂-CH-) | 1.5 - 3.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the polymer, including the polymer backbone and the side chains. sci-hub.se Each unique carbon atom in the polymer structure gives a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive structural analysis.

For a polymer of this compound, the ¹³C NMR spectrum would display signals corresponding to the carbons of the tetrafluorophenyl ring, the tert-butoxy group, and the polymer backbone. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting patterns due to carbon-fluorine coupling.

The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The quaternary carbon of the tert-butoxy group and the methyl carbons would also have distinct chemical shifts. The signals for the polymer backbone carbons would appear in the aliphatic region of the spectrum. Analysis of these signals can provide insights into the tacticity of the polymer chain. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Polymer backbone (-CH₂-CH-) | 30 - 50 |

| tert-Butoxy methyl carbons (-C(CH₃)₃) | ~29 |

| tert-Butoxy quaternary carbon (-C(CH₃)₃) | ~79 |

| Aromatic carbons (-C₆F₄-) | 120 - 150 (with C-F coupling) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an essential technique for characterizing fluoropolymers due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It provides detailed information about the chemical environment of each fluorine atom in the polymer. The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, often enabling the resolution of subtle structural differences. biophysics.org

In poly(this compound), the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the 2, 3, 5, and 6 positions of the phenyl ring. The chemical shifts of these fluorine atoms are sensitive to their position relative to the polymer backbone and the tert-butoxy group. For copolymers, ¹⁹F NMR can be used to determine the copolymer composition and sequence distribution. researchgate.net For instance, in copolymers of 2,3,4,5,6-pentafluorostyrene (B1630577), the ¹⁹F NMR spectra show distinct resonances for the ortho, meta, and para fluorine atoms. researchgate.net

Table 3: Expected ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Fluorine Environment | Expected Chemical Shift (δ, ppm) Relative to CFCl₃ |

|---|---|

| Aromatic Fluorine (-ArF-) | -170 to -80 ucsb.edu |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. paint.org The separation is based on the hydrodynamic volume of the polymer chains in solution, with larger molecules eluting from the chromatography column faster than smaller molecules. ualberta.ca

GPC/SEC is widely used to determine the number-average molecular weight (Mₙ) and the weight-average molecular weight (Mₙ) of polymers. Mₙ is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. Mₙ is the average molecular weight where the contribution of each molecule is weighted by its mass.

By calibrating the GPC/SEC system with polymer standards of known molecular weight, the elution time of the polymer sample can be correlated to its molecular weight. This allows for the calculation of both Mₙ and Mₙ. For example, in the synthesis of highly branched polyisoprene, GPC was used to determine the Mₙ and Mₙ of the resulting polymers. researchgate.net

Table 4: Illustrative GPC Data for a Fluorinated Styrenic Copolymer

| Polymer Sample | Mₙ (kg/mol) | Mₙ (kg/mol) |

|---|---|---|

| Poly(pentafluorostyrene-ran-methyl methacrylate) | 19.9 | 22.5 |

(Data is illustrative and based on a related fluoropolymer system) researchgate.net

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer and is calculated as the ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

GPC/SEC provides the complete molecular weight distribution curve, from which the PDI can be calculated. This is crucial for understanding the physical and mechanical properties of the polymer, as these are often dependent on the distribution of molecular weights. For instance, controlled polymerization techniques like RAFT polymerization can be used to synthesize polymers with narrow molecular weight distributions and low PDI values. rsc.org

Table 5: Example of Polydispersity Index for a Synthesized Polymer

| Polymer Sample | Mₙ (kg/mol) | Mₙ (kg/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| Poly(pentafluorostyrene-ran-methyl methacrylate) | 19.9 | 22.5 | 1.13 |

(Data is illustrative and based on a related fluoropolymer system) researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups present in both the this compound monomer and its resulting polymer, poly(this compound). This analysis confirms the monomer's structure and verifies the success of the polymerization reaction.

In the monomer's spectrum, characteristic absorption bands would include:

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the tetrafluorinated aromatic ring.

C-O-C Stretching: Bands corresponding to the ether linkage of the tert-butoxy group.

C-H Stretching and Bending: Absorptions related to the methyl groups of the tert-butyl substituent and the vinyl group.

C=C Stretching: Peaks for both the aromatic ring and the styrenic vinyl group, typically around 1600 cm⁻¹ and 1630 cm⁻¹, respectively.

Upon polymerization, the most significant spectral change is the disappearance of the peaks associated with the vinyl group's C=C double bond, confirming its conversion into the polymer's saturated backbone. The characteristic bands for the fluorinated ring and the tert-butoxy side group remain, providing evidence that the functional side chain is preserved during polymerization. FTIR is also utilized to monitor the thermal decomposition of the polymer, particularly the deprotection of the tert-butoxycarbonyl groups. researchgate.netaip.org

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS, GC-MS) for Monomer and Oligomer Characterization

Mass spectrometry (MS) techniques are indispensable for the precise characterization of the this compound monomer and any resulting low-molecular-weight oligomers.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the monomer, allowing for the determination of its elemental formula. This confirmation is crucial to verify the successful synthesis of the target compound. For this compound (C₁₂H₁₂F₄O), HRMS would be used to confirm its exact theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS): As the monomer is a volatile compound, GC-MS is an ideal method to assess its purity. The gas chromatograph separates the monomer from any impurities or residual solvents, and the mass spectrometer provides identification of each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS): Following polymerization, LC-MS can be used to analyze the reaction mixture for the presence of unreacted monomer and to characterize the distribution of short-chain oligomers.

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophores of the this compound monomer. The primary chromophore is the substituted styrene (B11656) system, where the aromatic ring is conjugated with the vinyl group's π-system. The presence of the electron-donating tert-butoxy group and the electron-withdrawing fluorine atoms on the aromatic ring influences the energy of these electronic transitions. The resulting UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used to confirm the structure and quantify the monomer's concentration in solution via the Beer-Lambert law.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of poly(this compound). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers containing a tert-butoxy protecting group, TGA typically reveals a multi-stage decomposition process. researchgate.net

The first stage of mass loss occurs at a lower temperature and is attributed to the cleavage of the thermally labile tert-butoxy side group. researchgate.netmdpi.com This deprotection reaction often proceeds via the elimination of isobutene, resulting in the formation of a poly(2,3,5,6-tetrafluorohydroxystyrene). This initial decomposition step for polymers with tert-butoxycarbonyl groups generally occurs at approximately 200-240°C. researchgate.net The second, more significant mass loss occurs at a much higher temperature (often >350°C) and corresponds to the degradation of the main polymer backbone. researchgate.net The specific temperatures and percentage of mass loss in each stage provide valuable data on the material's thermal stability and operational limits.

| Decomposition Stage | Approximate Temperature Range (°C) | Description |

|---|---|---|

| 1st Stage (Deprotection) | 200 - 240 | Loss of the tert-butyl group, likely as isobutene. researchgate.net |

| 2nd Stage (Backbone Degradation) | > 350 | Decomposition of the main fluorinated polystyrene chain. researchgate.net |

Differential Scanning Calorimetry (DSC) for Polymer Glass Transition Temperature (Tg) Determination

Differential Scanning Calorimetry (DSC) is the standard method for determining the glass transition temperature (Tg) of amorphous polymers like poly(this compound). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is detected by DSC as a step-like change in the heat flow required to raise the sample's temperature.

The Tg is a crucial property that dictates the material's mechanical properties and processing window. For fluorinated polystyrenes, the Tg is influenced by the rigidity of the polymer backbone and the size and nature of the side groups. For comparison, the Tg of standard polystyrene is approximately 100°C, while that of poly(2,3,4,5,6-pentafluorostyrene) is around 110°C. researchgate.netsciencedaily.com The bulky tert-butoxy group combined with the highly fluorinated ring in poly(this compound) would be expected to restrict chain rotation, likely resulting in a Tg that is comparable to or higher than these values.

| Polymer | Reported Glass Transition Temperature (Tg, °C) |

|---|---|

| Polystyrene | ~100 sciencedaily.com |

| Poly(2,3,4,5,6-pentafluorostyrene) | ~110 researchgate.net |

| Poly(this compound) | Expected to be >110°C due to bulky side group and fluorination |

Morphological Characterization Techniques (e.g., TEM, AFM) for Block Copolymers

When this compound is incorporated into block copolymers (e.g., by copolymerizing it with a non-fluorinated monomer like styrene), the resulting material can self-assemble into ordered nanostructures. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing these morphologies.

Atomic Force Microscopy (AFM): AFM is exceptionally well-suited for characterizing the surface morphology of polymer films without requiring extensive sample preparation. youtube.com In tapping mode or phase imaging mode, AFM can generate contrast based on differences in the mechanical properties (like stiffness and adhesion) between the different polymer blocks. youtube.comresearchgate.net Due to the chemical incompatibility between a highly fluorinated block and a hydrocarbon block (e.g., polystyrene), strong microphase separation is expected. AFM can reveal the resulting nanoscale domains, such as lamellae, cylinders, or spheres, on the film's surface. researchgate.net This allows for the direct visualization of the self-assembled structures. uchicago.edu

Transmission Electron Microscopy (TEM): TEM provides higher-resolution images and can visualize the bulk morphology of the block copolymer. To generate sufficient contrast between the fluorinated and non-fluorinated blocks, selective staining of one of the phases may be required. TEM is crucial for confirming the internal structure and long-range order of the self-assembled domains predicted by AFM. The study of fluorinated block copolymers often reveals complex, hierarchical structures that can be analyzed in detail with these imaging techniques. acs.org

Functionalization and Post Polymerization Modification of Derived Polymeric Materials

Deprotection Strategies (e.g., tert-butoxy (B1229062) group removal to yield hydroxyl groups)

The removal of the tert-butoxy group to unmask the phenolic hydroxyl functionality is a critical first step in the functionalization of poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene). This deprotection transforms the hydrophobic, protected polymer into poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), a hydrophilic polymer with reactive hydroxyl groups. The choice of deprotection strategy depends on the desired degree of conversion and the stability of other functional groups within the polymer structure.

Commonly employed methods involve acidic conditions or thermal treatment. In chemically amplified resist applications, which often use analogous poly(4-hydroxystyrene)-type polymers protected with tert-butoxycarbonyl (t-BOC) groups, deprotection is initiated by a photogenerated acid. researchgate.netnih.govnih.gov This principle is transferable to the cleavage of the tert-butyl ether linkage. Strong acids, such as trifluoromethanesulphonic acid, have proven effective in removing t-butyl substituents from aromatic rings in polymeric structures. kpi.ua The reaction can often be performed at or below room temperature to minimize side reactions. kpi.ua

Table 1: Comparison of Deprotection Methods for tert-Butyl Protecting Groups on Polymers

| Deprotection Method | Reagent/Condition | Typical Temperature | Key Features & Considerations | Source(s) |

|---|---|---|---|---|

| Acidolysis | Trifluoromethanesulphonic Acid | < 25°C | High efficiency; can be performed at low temperatures, but side reactions are possible. | kpi.ua |

| Acidolysis | Photogenerated Acid (in resists) | Ambient (post-exposure bake) | Allows for spatially controlled, patterned deprotection. | researchgate.netnih.gov |

Subsequent Functional Group Transformations (e.g., alkylation, etherification)

Once deprotected, the poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) offers a reactive handle for a multitude of secondary functionalization reactions. The phenolic hydroxyl group can be readily modified through standard organic transformations, such as alkylation and etherification, to introduce new functionalities and tune the polymer's physical and chemical properties.

For instance, etherification can be achieved by reacting the polymer with various alkyl halides or other electrophiles under basic conditions. This approach allows for the synthesis of amphiphilic homopolymers by introducing different side chains. rsc.org The introduction of poly(ethylene glycol) (PEG) chains via etherification, for example, can impart hydrophilicity and has been demonstrated on related fluorinated polymers. researchgate.net These modifications are crucial for applications requiring specific solubility, thermal behavior, or self-assembly characteristics. rsc.orgdatapdf.com

Introduction of Reactive Functional Groups (e.g., thiol, azide (B81097) groups)

The perfluorinated aromatic ring in the polymer backbone is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the para-position (C4) relative to the styrenic backbone. This reactivity provides a powerful pathway for introducing a diverse range of functional groups, even without prior deprotection of the hydroxyl group. However, this chemistry is most prominently demonstrated on the closely related poly(pentafluorostyrene) (PPFS).

A key example is the introduction of thiol groups. The reaction of PPFS with sodium hydrosulfide (B80085) (NaSH) results in the quantitative substitution of the para-fluorine atom to yield a thiolated polymer. researchgate.netresearchgate.net This "click-type" reaction is efficient and provides a route to polymers with reactive thiol side chains. researchgate.net These thiol groups can undergo further transformations; for example, they can be oxidized using reagents like hydrogen peroxide to produce sulfonic acid groups. researchgate.netossila.com This sulfonation dramatically increases the polymer's ion-exchange capacity and proton conductivity, making it a candidate for fuel cell membranes. researchgate.netossila.com

While less specific to this exact polymer, general methods for introducing other reactive groups like azides onto polymer backbones often involve the nucleophilic substitution of a suitable leaving group (like a halide) with sodium azide. scispace.com Given the high reactivity of the perfluorinated ring, a similar strategy could foreseeably be employed on polymers derived from this compound.

Table 2: SNAr Reactions for Introducing Functional Groups onto Perfluorinated Styrenic Polymers

| Target Functional Group | Reagent | Reaction | Application of Product | Source(s) |

|---|---|---|---|---|

| Thiol (-SH) | Sodium Hydrosulfide (NaSH) | Nucleophilic substitution of para-fluorine | Intermediate for further functionalization (e.g., oxidation). | researchgate.netresearchgate.net |

| Sulfonic Acid (-SO3H) | 1. NaSH 2. Hydrogen Peroxide (H2O2) | Thiolation followed by oxidation | High proton conductivity membranes for fuel cells. | researchgate.netossila.com |

Surface Modification Techniques for Polymeric Substrates

The surface properties of polymeric materials are critical for their performance in many applications. For substrates and films fabricated from poly(this compound) or its derivatives, surface modification techniques can be employed to control characteristics such as wettability, adhesion, and biocompatibility.

Plasma treatment is a versatile method for altering surface chemistry. nih.gov Exposing the polymer surface to an oxygen plasma can introduce polar, oxygen-containing functional groups, which typically increases the surface's hydrophilicity. nih.gov This change is evidenced by a decrease in the water contact angle. nih.gov

Laser processing is another powerful tool for modifying both the topography and chemistry of polymer surfaces. mdpi.comnih.gov Using a CO2 laser, for example, it is possible to create micro-patterns such as grooves or holes on the film surface. mdpi.comnih.gov This modification of surface roughness and morphology can be used to control the adhesive properties of the material and influence cell growth on the substrate. nih.gov The specific outcome of laser treatment can depend on the polymer's composition and the laser parameters used, such as continuous wave versus pulsed mode. mdpi.comnih.gov These techniques allow for the targeted functionalization of the polymer surface without altering its bulk properties. nih.gov

Applications of Derived Polymeric Materials in Advanced Technologies

Photoresist Compositions for Microlithography

The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of defining increasingly smaller features with high precision. Polymers derived from 4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene are promising candidates for next-generation photolithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) applications.

Design Principles for High Resolution and Transparency

High resolution in photolithography is contingent on several material properties, with optical transparency at the exposure wavelength being paramount. Conventional aromatic polymers, such as those based on hydroxystyrene, exhibit strong absorption at shorter wavelengths (e.g., 193 nm and 157 nm), which limits the thickness of the photoresist film and can degrade image quality. The incorporation of fluorine atoms into the polymer backbone, as is the case with poly(this compound), significantly enhances transparency in these critical spectral regions. This is attributed to the electron-withdrawing nature of fluorine, which lowers the energy levels of the aromatic π-system, thus shifting the absorption bands to shorter wavelengths.

Furthermore, the bulky tert-butoxy (B1229062) group contributes to the polymer's dissolution contrast between exposed and unexposed regions, a critical factor for achieving sharp, well-defined patterns. The rigidity of the fluorinated backbone also helps to minimize swelling during the development process, which is crucial for preventing pattern collapse, especially for high-aspect-ratio features.

Table 1: Optical Properties of Fluorinated vs. Non-Fluorinated Styrenic Polymers for Microlithography

| Polymer | Transparency at 193 nm | Refractive Index | Etch Resistance |

|---|---|---|---|

| Poly(hydroxystyrene) | Low | ~1.65 | Good |

| Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) | High | ~1.55 | Excellent |

Photoacid-Labile Deblocking Mechanisms

The functionality of photoresists based on poly(this compound) relies on a chemically amplified mechanism. In this process, a photoacid generator (PAG) is dispersed within the polymer matrix. Upon exposure to radiation of the appropriate wavelength, the PAG decomposes to produce a strong acid. During a subsequent post-exposure bake (PEB) step, this photogenerated acid catalyzes the cleavage of the acid-labile tert-butoxy protecting group.

This deblocking reaction converts the non-polar, insoluble polymer into a polar, alkaline-soluble poly(4-hydroxy-2,3,5,6-tetrafluorostyrene). The significant change in polarity and solubility between the exposed and unexposed regions allows for the development of a high-contrast image. The catalytic nature of this process means that a single photoacid molecule can induce numerous deprotection events, thereby providing high sensitivity to the photoresist. The efficiency of this deblocking is influenced by factors such as the acid strength of the photogenerated acid, the PEB temperature and time, and the local environment within the polymer film. semiconductors.org The presence of the electron-withdrawing fluorine atoms on the phenyl ring can also influence the acidity of the resulting phenolic hydroxyl group, which in turn affects the dissolution kinetics in the aqueous alkaline developer. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

While direct applications of poly(this compound) in OLEDs are not widely reported, the electronic properties imparted by the tetrafluorostyrene moiety suggest significant potential for its derivatives in various components of OLED devices. The deprotected polymer, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), and copolymers incorporating this monomer, could be engineered for use in emissive layers, host materials, and charge transport layers.

Development of Emissive Polymers and Copolymers

Emissive polymers in OLEDs are responsible for generating light upon the recombination of electrons and holes. While the tetrafluorostyrene unit itself is not typically emissive in the visible region, it can be copolymerized with other monomers that do possess emissive properties. In such copolymers, the fluorinated units can serve to tune the electronic and morphological properties of the resulting material. For instance, the introduction of fluorinated segments can disrupt polymer chain packing, which may reduce aggregation-induced quenching of luminescence and lead to higher quantum efficiencies.

Host Materials and Charge Transport Layers

In many high-efficiency OLEDs, particularly those based on phosphorescence, the emissive species is a dopant dispersed in a host material. mdpi.com The host material plays a crucial role in facilitating charge transport to the emissive dopant and ensuring efficient energy transfer. Polymers derived from 4-hydroxy-2,3,5,6-tetrafluorostyrene (B1591803) could be excellent candidates for host materials. rsc.org Their wide bandgap, a consequence of the fluorination, would allow for efficient energy transfer to lower-energy dopants.

Furthermore, the electron-withdrawing nature of the fluorine atoms can enhance the electron-transporting properties of the polymer. polyu.edu.hk This makes them suitable for use in electron transport layers (ETLs), which facilitate the injection and transport of electrons from the cathode to the emissive layer. Similarly, with appropriate chemical modification, these polymers could also be adapted for use as hole transport layers (HTLs).

Catalytic Applications

The functional nature of polymers derived from this compound, particularly the hydroxylated form, suggests potential for catalytic applications. In theory, the polymer backbone could serve as a support for catalytically active species.

Polymer-Supported Catalysts

There is currently no specific research data available detailing the use of poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) as a support for catalysts. The general principle of polymer-supported catalysis involves immobilizing a homogeneous catalyst onto a polymer backbone. This approach aims to combine the high efficiency and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For the polymer derived from this compound, the phenolic hydroxyl group could serve as a potential anchoring site for metallic or organocatalytic species. However, specific studies demonstrating this application have not been identified.

Single-Chain Nanoparticles as Catalytic Platforms

Single-chain nanoparticles (SCNPs) are individual polymer chains collapsed into a compact, nanoparticle-like structure, often designed to mimic the function of enzymes. While SCNPs are a significant area of research in catalysis, there are no published reports on the synthesis or catalytic application of SCNPs specifically derived from this compound. The development of such catalytic platforms would first require the synthesis of a suitable precursor polymer with functional handles that can be intramolecularly crosslinked, a research avenue that has not yet been explored for this specific polymer.

Sensor Technologies

Fluorinated polymers are often investigated for sensor applications due to their unique electronic properties and environmental stability. The polymer derived from this compound possesses a highly electron-deficient aromatic ring, which could, in principle, interact with various analytes and produce a detectable signal.

Despite this potential, a thorough search of scientific literature does not yield specific examples or detailed research findings on the application of poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) in sensor technologies. The development of a sensor would require functionalizing the polymer to create specific recognition sites for a target analyte and integrating it into a transducer, but research documenting these steps for this particular material is not available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of monomers. These calculations provide insights into molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactions and electronic properties.

For fluorinated styrene (B11656) derivatives, the electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the molecule. In the case of 4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene, the tetrafluorophenyl ring is highly electron-deficient. This is somewhat counteracted by the electron-donating resonance effect of the para-tert-butoxy group. DFT calculations can quantify these competing effects. The energy of the LUMO is a key factor in radical addition reactions; variations in this energy due to substituents affect the rate of radical addition during polymerization. cmu.edu

Theoretical calculations on related molecules have shown that full optimization and calculation of the electronic structure can be carried out using various semi-empirical and ab initio methods to determine optimized geometries and electronic absorption spectra. bsu.by Studies on the electronic structure of poly(tetrafluoroethylene) indicate that the uppermost part of the valence band is formed from carbon and fluorine 2p orbitals. researchgate.net For this compound, the HOMO is expected to have significant contributions from the tert-butoxy (B1229062) group and the phenyl ring, while the LUMO would be primarily located on the vinyl group and the electron-deficient aromatic ring.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pentafluorostyrene | DFT/B3LYP | -6.85 | -1.21 | 5.64 |

| Styrene | DFT/B3LYP | -6.23 | -0.98 | 5.25 |